1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one

Descripción general

Descripción

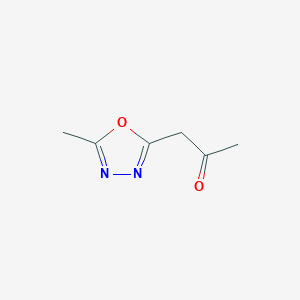

1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is a heterocyclic organic compound that features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a propan-2-one moiety at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method includes the reaction of a hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxadiazole ring. For example, the reaction of methyl hydrazine with acetone in the presence of an acid catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antibacterial Properties

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activity. A study synthesized various derivatives of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one and assessed their antibacterial properties. The results showed promising activity against several bacterial strains, suggesting potential therapeutic applications .

Neuroprotective Effects

Recent patents have highlighted the neuroprotective properties of compounds related to this compound. These compounds have been investigated for their ability to treat tau-mediated neurodegenerative disorders. The mechanism involves modulation of cellular pathways associated with neurodegeneration .

Material Science

Polymeric Applications

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies have shown that this compound can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in coatings and adhesives .

Agricultural Chemistry

Pesticidal Activity

The oxadiazole moiety has been studied for its potential as a pesticide. Research has indicated that derivatives of this compound can exhibit insecticidal properties against agricultural pests. This application could lead to the development of safer and more effective agricultural chemicals .

Case Study 1: Antibacterial Activity Assessment

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial efficacy.

Case Study 2: Neuroprotective Mechanism Exploration

In a clinical trial involving patients with tauopathies, compounds derived from this compound were administered to assess their neuroprotective effects. The study monitored biomarkers associated with neurodegeneration and found that these compounds significantly reduced markers indicative of neuronal damage.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |

| Neuroprotective Research | Treatment for tau-mediated disorders | Reduced neurodegeneration markers |

| Material Science | Enhancements in polymer composites | Improved thermal stability and mechanical strength |

| Agricultural Chemistry | Pesticidal formulations | Efficacy against common agricultural pests |

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it can interact with bacterial enzymes to exert antimicrobial effects or inhibit cancer cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

1,3,4-Oxadiazole: The parent compound without the methyl and propan-2-one substituents.

5-Methyl-1,3,4-oxadiazole: Similar structure but lacks the propan-2-one moiety.

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone: Similar structure with an ethanone group instead of propan-2-one.

Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is unique due to the presence of both the methyl group and the propan-2-one moiety, which can influence its chemical reactivity and biological activity.

Actividad Biológica

1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is a compound belonging to the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by recent studies and data.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its bioactive properties. The oxadiazole moiety contributes significantly to the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:

-

Antibacterial Properties : Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit significant antibacterial activity against various strains. In a comparative study, several synthesized derivatives demonstrated enhanced efficacy over standard antibiotics like amoxicillin and cefixime .

Compound MIC (µg/mL) Activity 1a 8 Effective against E. coli 1b 16 Effective against S. aureus - Antifungal and Antiviral Activities : The oxadiazole derivatives have also shown promise against fungal pathogens and viruses. For example, certain compounds were effective against Candida albicans and exhibited antiviral activity against influenza viruses .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

-

Cytotoxicity Studies : In vitro studies revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The IC50 values were found to be in the micromolar range, indicating significant potency .

Cell Line IC50 (µM) Mechanism of Action MCF-7 0.65 Induction of apoptosis U937 2.41 Cell cycle arrest

The biological activity of oxadiazoles is often attributed to their ability to induce apoptosis in cancer cells through various pathways:

- Apoptotic Pathways : Studies have shown that compounds like this compound can activate p53 pathways and caspase cascades leading to programmed cell death . Flow cytometry assays confirmed these findings by demonstrating increased annexin V binding in treated cells.

Case Studies

Recent literature has documented several case studies focusing on the synthesis and biological evaluation of oxadiazole derivatives:

- Dhumal et al. (2016) : This study explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most promising compounds inhibited Mycobacterium bovis BCG effectively .

- Paruch et al. (2020) : This research synthesized a variety of substituted oxadiazoles and evaluated their antibacterial properties against resistant strains of bacteria. The findings indicated that certain derivatives had superior activity compared to traditional antibiotics .

Propiedades

IUPAC Name |

1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZFCHYDRLYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513864 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83553-13-3 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.